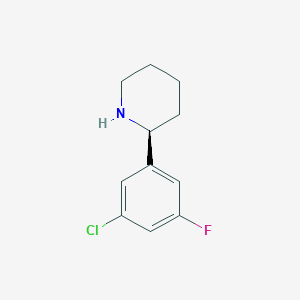

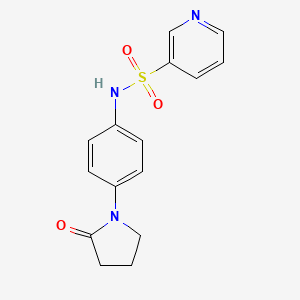

![molecular formula C28H20O8 B2380757 13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione CAS No. 375359-23-2](/img/structure/B2380757.png)

13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is related to the 3,4,5-trimethoxyphenyl (TMP) moiety . TMP is a critical component present in many Colchicine binding site inhibitors (CBSIs), which are potential antimitotic drugs . CBSIs are generally much less susceptible to resistance caused by the overexpression of drug efflux pumps .

Synthesis Analysis

The synthesis of TMP-related compounds is a topic of research. For example, a potent CBSI, VERU-111, that contains the TMP moiety has been reported . An analogue of VERU-111, referred to as 13f, was found to be significantly more potent than VERU-111 . The X-ray crystal structure of 13f in complex with tubulin confirmed its direct binding to the colchicine site .Applications De Recherche Scientifique

Anticancer Properties

The trimethoxyphenyl (TMP) functional group, present in this compound, has been associated with anticancer activity. Researchers have found that TMP derivatives inhibit enzymes like Taq polymerase and telomerase, potentially affecting cancer cell growth . Further studies are needed to explore its mechanism of action and potential as an anticancer agent.

Photocatalysis and Nanostructures

The self-assembly of 5,10,15,20-tetra(3,4,5-trimethoxyphenyl)porphyrin (TTOP) in a mixture of tetrahydrofuran (THF) and water results in intriguing nanostructures. These aggregates exhibit photocatalytic activity, which could be harnessed for organic compound degradation . Understanding the self-assembly behavior and optimizing its photocatalytic properties could lead to practical applications.

Biological Activity and Pharmacophore

The 3,4,5-TMP moiety serves as a critical pharmacophore in various compounds. Beyond combretastatin derivatives, it has been reported in numerous bioactive molecules. For instance, it triggers caspase activation, down-regulates ERK2 protein, and inhibits ERKs phosphorylation . Researchers continue to explore its potential in drug design and development.

Chemical Synthesis

The compound’s unique structure offers opportunities for chemical synthesis. Researchers have prepared novel derivatives by linking 3,4,5-trimethoxycinnamamide to 1,2,3-triazoles. These derivatives exhibit interesting properties and may find applications in medicinal chemistry .

Natural Product Research

Natural products often inspire drug discovery. The compound’s natural origin and unique structure make it an interesting candidate for further exploration. Researchers could investigate its potential as a lead compound for novel drug development.

Mécanisme D'action

Target of Action

These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in cellular processes such as cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

Tmp-bearing compounds have been reported to inhibit their targets effectively . For instance, TMP analogs have been found to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to the inhibition of tubulin polymerization .

Biochemical Pathways

Tmp-bearing compounds have been known to impact a variety of biochemical pathways due to their broad range of targets . For example, by inhibiting tubulin, these compounds can affect the microtubule dynamics, disrupting cell division and leading to cell death .

Result of Action

Tmp-bearing compounds have demonstrated a wide range of bioactivity effects, including notable anti-cancer effects . They have also shown promising anti-fungal, anti-bacterial, and antiviral activities, as well as significant efficacy against various parasites . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Orientations Futures

Propriétés

IUPAC Name |

13-(3,4,5-trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O8/c1-31-19-12-14(13-20(32-2)26(19)33-3)21-22-24(15-8-4-6-10-17(15)34-27(22)29)36-25-16-9-5-7-11-18(16)35-28(30)23(21)25/h4-13,21H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEVDVOVJQOHGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4OC3=O)OC5=C2C(=O)OC6=CC=CC=C65 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

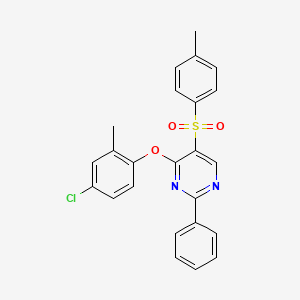

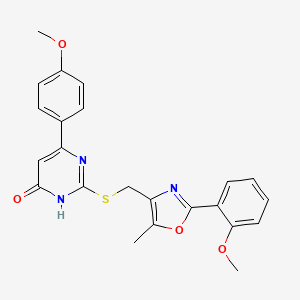

![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)

![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

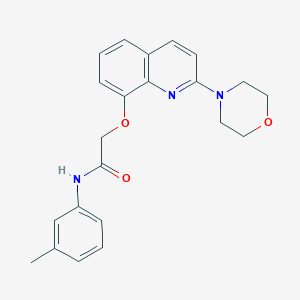

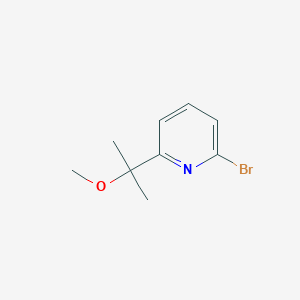

![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)

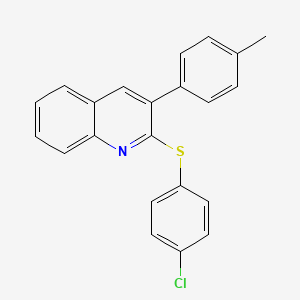

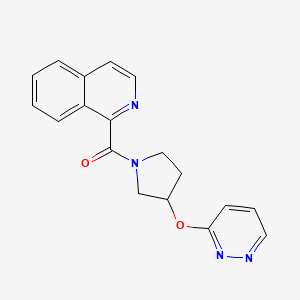

![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)

![1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2380691.png)

![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2380697.png)